molecular formula C5H8F2O2 B3117902 [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL CAS No. 228580-15-2

[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL

Cat. No.: B3117902
CAS No.: 228580-15-2
M. Wt: 138.11 g/mol
InChI Key: UGYHPZDRTHTYAG-UHFFFAOYSA-N
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Description

[2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol is a fluorinated cyclopropane derivative characterized by two fluorine atoms at the 2,2-positions of the cyclopropane ring and two hydroxymethyl groups. Its molecular formula is C₅H₈F₂O₂, with a molecular weight of 150.11 g/mol. This compound is of interest in medicinal and materials chemistry due to its unique stereoelectronic properties imparted by the cyclopropane ring and fluorine substituents.

Properties

IUPAC Name

[2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c6-5(7)1-4(5,2-8)3-9/h8-9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYHPZDRTHTYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572628
Record name (2,2-Difluorocyclopropane-1,1-diyl)dimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228580-15-2
Record name (2,2-Difluorocyclopropane-1,1-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL typically involves the reaction of cyclopropane derivatives with fluorinating agents. One common method includes the use of 2,2-difluorocyclopropane-1,1-diyl dimethanol as a starting material . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the fluorination process.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to ensure safety and efficiency. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

[2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol has been studied for its potential therapeutic applications due to its unique structural properties:

  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, making it a candidate for further research in antiviral drug development.
  • Biomolecular Interactions : Its ability to form hydrogen bonds due to the hydroxymethyl group enhances its interaction with biological macromolecules, which is crucial for drug design .

Material Science

The compound's fluorinated nature imparts unique characteristics beneficial for material science applications:

  • Dyes and Pigments : It has been utilized as an organic dye for textiles, providing vibrant colors while maintaining stability under various environmental conditions.
  • Polymer Chemistry : Its incorporation into polymer matrices can enhance thermal stability and chemical resistance, making it suitable for high-performance materials .

Agrochemicals

Research indicates that fluorinated compounds can improve the efficacy of agrochemicals:

  • Pesticides and Herbicides : The compound may serve as a building block for developing more effective pesticides and herbicides that require lower application rates while maintaining effectiveness .

Case Studies

StudyFocusFindings
Kirihara et al. (1999)Synthesis of Fluorinated CompoundsDemonstrated the utility of difluorocyclopropyl derivatives in synthesizing complex organic molecules .
Recent InvestigationsAntiviral PropertiesIdentified potential antiviral activity against specific viral strains, warranting further exploration in drug development .
Application in TextilesDye StabilityEvaluated the performance of difluorinated dyes in textile applications, showing enhanced colorfastness compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of [2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with biological molecules, affecting their function and stability. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol with [1-(4-Fluoro-phenyl)-cyclopropyl]-methanol (CAS: 198976-40-8, referenced in ), a structurally related compound with a fluorinated aromatic substituent.

Property This compound [1-(4-Fluoro-phenyl)-cyclopropyl]-methanol
Molecular Formula C₅H₈F₂O₂ C₁₀H₁₁FO
Molecular Weight (g/mol) 150.11 166.19
Substituents 2,2-difluoro, dual hydroxymethyl groups 4-fluoro-phenyl, single hydroxymethyl group
Aromaticity Non-aromatic Aromatic (fluorophenyl ring)
Polarity High (due to dual -OH groups) Moderate (aromatic ring reduces polarity)
Potential Applications Drug design, fluorinated building blocks Organic synthesis intermediates

Key Differences and Implications

Substituent Effects: The dual hydroxymethyl groups in the target compound enhance its hydrophilicity compared to the mono-hydroxymethyl derivative in [1-(4-Fluoro-phenyl)-cyclopropyl]-methanol. This may improve solubility in polar solvents, such as water or ethanol, making it advantageous for formulations requiring aqueous compatibility. The fluorophenyl group in the analogue introduces aromaticity, which could increase lipophilicity and π-π stacking interactions in biological systems. This property is often exploited in drug design for target binding .

In contrast, the fluorophenyl-substituted compound may exhibit greater stability due to resonance stabilization of the aromatic system.

Synthetic Utility :

  • The target compound’s dual hydroxymethyl groups offer multiple sites for functionalization (e.g., esterification, oxidation), whereas the fluorophenyl analogue’s aromatic ring is more suited for electrophilic substitution reactions.

Research Findings and Limitations

  • Available Data: Direct experimental data on this compound are scarce in the provided evidence. The comparison above is inferred from structural analogs and general principles of fluorinated cyclopropane chemistry.
  • Insights : The fluorophenyl analogue is marketed as a laboratory chemical (priced at €177.00/250mg), suggesting its use in small-scale organic synthesis . Its higher molecular weight and aromaticity contrast sharply with the target compound’s compact, polar structure.
  • Knowledge Gaps: Detailed studies on solubility, stability, and biological activity of the target compound are lacking. Further experimental work is required to validate hypothesized properties.

Biological Activity

The compound [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol (CAS Number: 228580-15-2) is an organic molecule characterized by its unique cyclopropyl structure and the presence of fluorine atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC5_5H8_8F2_2O2_2
Molecular Weight138.11 g/mol
CAS Number228580-15-2
Density0.8984 g/mL
Boiling Point131 °C

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability, potentially improving the compound's efficacy as a therapeutic agent.

Antimicrobial Activity

Research has indicated that compounds containing fluorinated moieties exhibit enhanced antimicrobial properties. For instance, derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound. In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated the antimicrobial properties of fluorinated alcohols, including this compound. Results showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) below 0.5 mM .
  • Anticancer Activity Assessment : In a preclinical trial assessing the anticancer properties of cyclopropyl derivatives, this compound was found to induce apoptosis in MCF-7 breast cancer cells at submicromolar concentrations. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

Q & A

Q. What are the primary synthetic routes for [2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol, and what experimental challenges are associated with its cyclopropane ring formation?

  • Methodological Answer : Synthesis typically involves cyclopropanation strategies, such as the Simmons-Smith reaction, followed by fluorination and hydroxymethylation. Fluorination may require agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. Key challenges include maintaining ring stability during fluorination and avoiding side reactions (e.g., ring-opening due to strain). Hydroxymethyl groups often require protection (e.g., using tert-butyloxycarbonyl [Boc] groups) to prevent undesired reactivity . Purification via column chromatography or recrystallization is critical to isolate the product.

Q. How can researchers accurately characterize the physical and chemical properties of this compound?

  • Methodological Answer :
  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions.
  • Solubility : Use shake-flask methods with solvents of varying polarity (e.g., water, DMSO, hexane).
  • Stereochemical Analysis : Employ chiral HPLC or X-ray crystallography to confirm stereochemistry, critical for understanding reactivity .
  • Fluorine NMR (¹⁹F NMR) : Essential for confirming difluoro substitution patterns and detecting impurities .

Q. What safety protocols are recommended for handling fluorinated cyclopropane derivatives like this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if aerosolization is possible .
  • Ventilation : Conduct reactions in fume hoods with negative pressure to mitigate inhalation risks.
  • Storage : Store in inert atmospheres (argon/nitrogen) at room temperature, protected from light and moisture to prevent decomposition .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under acidic vs. basic conditions?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress under varying pH using in-situ FTIR or NMR to identify intermediates.
  • Computational Modeling : Apply DFT calculations to compare activation energies for ring-opening vs. hydroxyl-group reactions. For example, fluorines may stabilize the cyclopropane ring under acidic conditions but promote nucleophilic attack on hydroxymethyl groups in basic media.
  • Isolation of Byproducts : Use LC-MS to identify decomposition products (e.g., fluorinated aldehydes or carboxylic acids) .

Q. What strategies optimize the stereoselective synthesis of this compound to minimize diastereomer formation?

  • Methodological Answer :
  • Chiral Catalysts : Use asymmetric catalysts (e.g., Jacobsen’s Co-salen complexes) during cyclopropanation to control stereochemistry.
  • Temperature Control : Lower reaction temperatures (-20°C to 0°C) reduce kinetic competition between pathways.
  • In-Situ Monitoring : Employ ReactIR or chiral HPLC to track enantiomeric excess (ee) and adjust conditions dynamically .

Q. How do fluorinated cyclopropanes like this compound interact with biological targets, and what computational tools validate these interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., fluorines as hydrogen-bond acceptors).
  • Docking Studies : Use AutoDock Vina to predict binding affinities.
  • In Vitro Assays : Validate predictions via fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability data for fluorinated cyclopropanes?

  • Methodological Answer :
  • Reproducibility Checks : Repeat experiments under standardized conditions (pH, temperature, solvent).
  • Environmental Controls : Document humidity and oxygen levels, as moisture can hydrolyze fluorinated groups .
  • Collaborative Validation : Cross-verify data with independent labs using shared reference standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL
Reactant of Route 2
[2,2-DIFLUORO-1-(HYDROXYMETHYL)CYCLOPROPYL]METHANOL

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